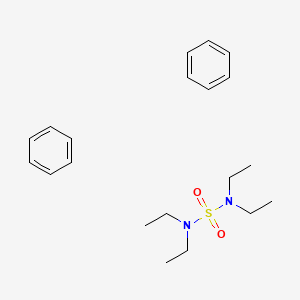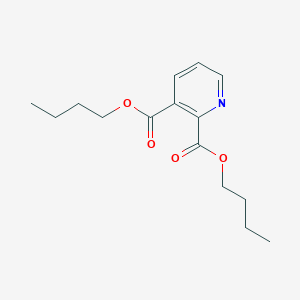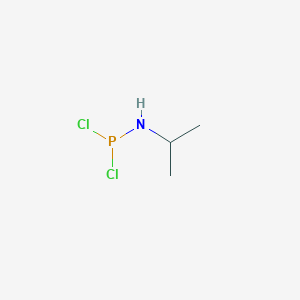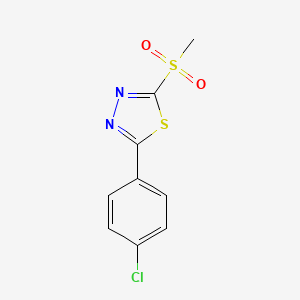
2-(4-Chlorophenyl)-5-(methanesulfonyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-5-(methanesulfonyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a 4-chlorophenyl group and a methanesulfonyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-(methanesulfonyl)-1,3,4-thiadiazole typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-(methanesulfonyl)-1,3,4-thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted thiadiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Chlorophenyl)-5-(methanesulfonyl)-1,3,4-thiadiazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-(methanesulfonyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1,3,4-thiadiazole: Lacks the methanesulfonyl group, which may affect its chemical reactivity and biological activity.
2-(4-Methylphenyl)-5-(methanesulfonyl)-1,3,4-thiadiazole: Contains a methyl group instead of a chlorine atom, which can influence its properties and applications.
2-(4-Bromophenyl)-5-(methanesulfonyl)-1,3,4-thiadiazole:
Uniqueness
2-(4-Chlorophenyl)-5-(methanesulfonyl)-1,3,4-thiadiazole is unique due to the presence of both the 4-chlorophenyl and methanesulfonyl groups, which confer specific chemical properties and potential biological activities. Its combination of structural features makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
63857-87-4 |
|---|---|
Molecular Formula |
C9H7ClN2O2S2 |
Molecular Weight |
274.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-methylsulfonyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H7ClN2O2S2/c1-16(13,14)9-12-11-8(15-9)6-2-4-7(10)5-3-6/h2-5H,1H3 |
InChI Key |
GYXLJGJBLUNOJG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(S1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


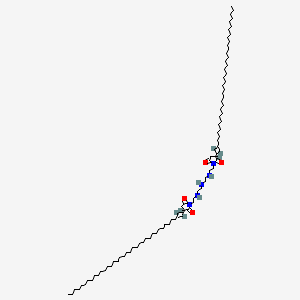
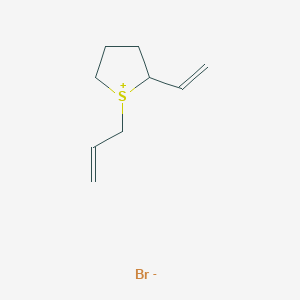
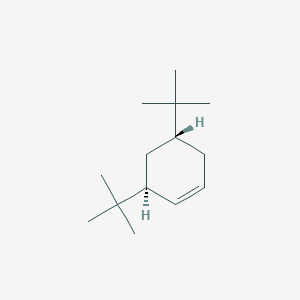
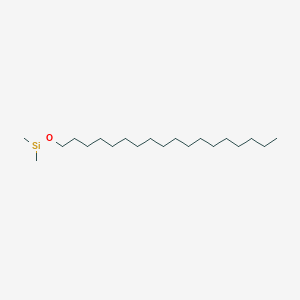
![Diethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl phosphate](/img/structure/B14495575.png)

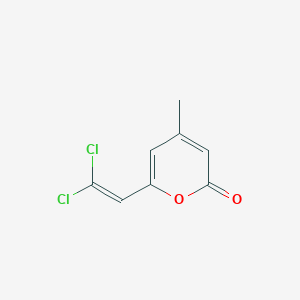
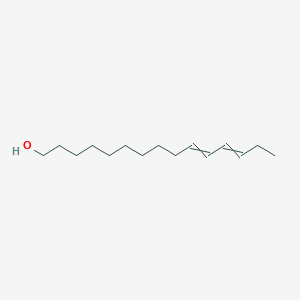
![[(2-Methylbutan-2-yl)sulfanyl]acetaldehyde](/img/structure/B14495595.png)
![4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol](/img/structure/B14495599.png)

